4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride
CAS No.: 63916-38-1
Cat. No.: VC0548577
Molecular Formula: C17H28Cl2N2O2
Molecular Weight: 363.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63916-38-1 |
|---|---|
| Molecular Formula | C17H28Cl2N2O2 |
| Molecular Weight | 363.3 g/mol |
| IUPAC Name | [1-butyl-4-(pyridin-2-ylmethyl)piperidin-4-yl] acetate;dihydrochloride |
| Standard InChI | InChI=1S/C17H26N2O2.2ClH/c1-3-4-11-19-12-8-17(9-13-19,21-15(2)20)14-16-7-5-6-10-18-16;;/h5-7,10H,3-4,8-9,11-14H2,1-2H3;2*1H |
| Standard InChI Key | VGWNCYGMSISHSA-UHFFFAOYSA-N |
| SMILES | CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl |
| Canonical SMILES | CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl |
| Appearance | white solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₇H₂₈Cl₂N₂O₂, with a molecular weight of 363.3 g/mol . Key structural features include:
-
Piperidine backbone: A six-membered nitrogen-containing ring.
-
Substituents:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₈Cl₂N₂O₂ | |
| Molecular Weight | 363.3 g/mol | |
| Appearance | White solid powder | |
| Solubility | Soluble in DMSO, insoluble in water | |
| Storage Conditions | -20°C (long-term) |
Spectroscopic and Computational Data
Synthesis and Industrial Production
Synthetic Routes
NU1064 is synthesized via multi-step organic reactions:
-
Acylation: Reacting 4-piperidinol derivatives with acetic anhydride in the presence of indium metal to form the acetylated intermediate .
-
Alkylation: Introducing the butyl and pyridylmethyl groups through nucleophilic substitution or reductive amination .
-
Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.
Key Challenges:
-
Regioselectivity in pyridylmethyl group attachment.
Industrial Scalability
Large-scale production employs continuous flow reactors to optimize yield (reported 50–70%) and minimize byproducts . Critical quality control measures include HPLC for purity assessment and NMR for structural confirmation .
Pharmacological Properties
Mechanism of Action
NU1064 inhibits PARP-1 and PARP-2, enzymes critical for DNA repair:
-
PARP Inhibition: Blocks the enzyme’s ability to detect DNA single-strand breaks, preventing repair via the base excision pathway .
-
Synergy with DNA-Damaging Agents: Enhances cytotoxicity of temozolomide and bleomycin by 3–5 fold in L1210 leukemia models .
Table 2: Biological Activity Profile
Analytical and Characterization Methods
Quality Control Techniques
Stability Studies
-
Shelf Life: >2 years at -20°C with <5% degradation.
-
Degradation Products: Hydrolysis of the acetate ester under acidic conditions .
Applications in Oncology Research
Preclinical Studies
-
Combination Therapy: NU1064 potentiates sublethal doses of temozolomide, reducing viable L1210 cells by 80% .
-
Radiosensitization: Enhances ionizing radiation efficacy in glioblastoma models .
Limitations and Challenges
-
Toxicity: In vivo studies report hepatotoxicity at doses >50 mg/kg, limiting therapeutic window .
-
Resistance: Overexpression of drug efflux pumps (e.g., P-gp) reduces intracellular concentration .
Future Directions and Research Opportunities
Structural Optimization
-
Prodrug Development: Masking the acetate group to improve oral bioavailability.
-
Targeted Delivery: Conjugation with nanoparticles for tumor-specific accumulation .
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume